molecular formula C10H6F3NO3 B2623235 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid CAS No. 926208-37-9

4-(trifluoromethoxy)-1H-indole-2-carboxylic acid

Cat. No. B2623235
CAS RN: 926208-37-9
M. Wt: 245.157
InChI Key: NXLKLROWBALFPC-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzoic Acid is a substituted benzoic acid used in the preparation of various biologically active compounds such as antifungal and antimalarial agents .


Synthesis Analysis

The synthesis of trifluoromethoxy compounds is a less developed area of fluorine chemistry . The introduction of electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethoxy compounds are complex and depend on the specific compound . For instance, Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethoxy compounds can vary. For instance, 4-(Trifluoromethoxy)phenylacetic Acid has a density of 1.4±0.1 g/cm^3, a boiling point of 260.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Synthesis of Biologically Active Molecules

4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid and its derivatives are significant in the synthesis of biologically active molecules. These compounds are prepared using modern organometallic methods, highlighting the intersection of organometallic and radical chemistry in creating new molecular structures with potential biological activity (Leconte & Ruzziconi, 2002).

Intermediate for Synthesis of Diverse Indoles

It serves as a practical intermediate in the palladium-catalyzed coupling reactions, leading to the formation of various substituted indoles. These indoles, important for pharmaceutical applications, are synthesized in good to excellent yields (Rossi et al., 2006).

Formation of Pharmacologically Active Compounds

The compound is an intermediate in creating pharmacologically active compounds. 4-Benzyloxyindole-2-carboxylic acid hydrazide, a derivative, reacts with aldehydes to form arylidene-hydrazides, which are vital for synthesizing new classes of pharmacologically active compounds (Jain et al., 2005).

Oxidation Chemistry Studies

In the study of oxidation chemistry, the compound and its derivatives provide insight into the formation of various products under different conditions. This understanding is crucial for pharmaceutical and chemical synthesis applications (Goyal & Sangal, 2005).

Catalytic Synthesis Applications

4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid and its derivatives are used in platinum-catalyzed cyclization processes. These reactions are important for the synthesis of complex organic compounds, including tetrahydro-β-carbolinones and carbazoles (Liu et al., 2004).

Electrochemical and Spectral Studies

The compound's derivatives are used in electrochemical studies to understand the reaction mechanisms and product formation in different pH environments. This knowledge is crucial for designing electrochemical sensors and other applications (Marchelli et al., 1969).

Organometallic Methods for Functionalization

Trifluoromethoxy-substituted compounds, including 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid, are used in organometallic methods for the functionalization of aromatic and heterocyclic substrates. This is essential for creating a variety of biologically active compounds (Schlosser, 2005).

Mechanism of Action

The mechanism of action for trifluoromethoxy compounds is not well understood and can vary greatly depending on the specific compound and its biological target .

Safety and Hazards

The safety and hazards of trifluoromethoxy compounds can vary. For instance, 4-(Trifluoromethoxy)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Trifluoromethoxy compounds are finding increased utility as a substituent in bioactives, but it is still perhaps the least well understood fluorine substituent in currency . This work provides novel insights for appropriate design of high transmittance change and high efficient multi-colored electrochromic polymers .

properties

IUPAC Name

4-(trifluoromethoxy)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3/c11-10(12,13)17-8-3-1-2-6-5(8)4-7(14-6)9(15)16/h1-4,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLKLROWBALFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(trifluoromethoxy)-1H-indole-2-carboxylic acid

CAS RN

926208-37-9
Record name 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid
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